Cas no 2308468-15-5 (2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-5-methylhex-4-enoic acid)

2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-5-methylhex-4-enoic acid 化学的及び物理的性質
名前と識別子
-
- 2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-5-methylhex-4-enoic acid
- 2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-5-methylhex-4-enoic acid
- EN300-1581442
- 2308468-15-5
-
- インチ: 1S/C28H34N2O5/c1-4-9-19(16-26(31)30-25(27(32)33)15-14-18(2)3)29-28(34)35-17-24-22-12-7-5-10-20(22)21-11-6-8-13-23(21)24/h5-8,10-14,19,24-25H,4,9,15-17H2,1-3H3,(H,29,34)(H,30,31)(H,32,33)/t19-,25?/m0/s1
- InChIKey: SWSMTMHBDQVUFS-UBDBMELISA-N
- SMILES: O(C(N[C@H](CC(NC(C(=O)O)C/C=C(\C)/C)=O)CCC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- 精确分子量: 478.24677219g/mol
- 同位素质量: 478.24677219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 35
- 回転可能化学結合数: 12
- 複雑さ: 740
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- XLogP3: 5.2
2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-5-methylhex-4-enoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1581442-0.05g |
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-5-methylhex-4-enoic acid |
2308468-15-5 | 0.05g |
$2829.0 | 2023-06-04 | ||
Enamine | EN300-1581442-5.0g |
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-5-methylhex-4-enoic acid |
2308468-15-5 | 5g |
$9769.0 | 2023-06-04 | ||
Enamine | EN300-1581442-10.0g |
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-5-methylhex-4-enoic acid |
2308468-15-5 | 10g |
$14487.0 | 2023-06-04 | ||
Enamine | EN300-1581442-1.0g |
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-5-methylhex-4-enoic acid |
2308468-15-5 | 1g |
$3368.0 | 2023-06-04 | ||
Enamine | EN300-1581442-5000mg |
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-5-methylhex-4-enoic acid |
2308468-15-5 | 5000mg |
$9769.0 | 2023-09-24 | ||
Enamine | EN300-1581442-10000mg |
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-5-methylhex-4-enoic acid |
2308468-15-5 | 10000mg |
$14487.0 | 2023-09-24 | ||
Enamine | EN300-1581442-500mg |
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-5-methylhex-4-enoic acid |
2308468-15-5 | 500mg |
$3233.0 | 2023-09-24 | ||
Enamine | EN300-1581442-2500mg |
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-5-methylhex-4-enoic acid |
2308468-15-5 | 2500mg |
$6602.0 | 2023-09-24 | ||
Enamine | EN300-1581442-0.1g |
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-5-methylhex-4-enoic acid |
2308468-15-5 | 0.1g |
$2963.0 | 2023-06-04 | ||
Enamine | EN300-1581442-250mg |
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-5-methylhex-4-enoic acid |
2308468-15-5 | 250mg |
$3099.0 | 2023-09-24 |
2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-5-methylhex-4-enoic acid 関連文献
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
7. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-5-methylhex-4-enoic acidに関する追加情報
Research Brief on 2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-5-methylhex-4-enoic acid (CAS: 2308468-15-5)
In recent years, the compound 2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-5-methylhex-4-enoic acid (CAS: 2308468-15-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various applications, including drug development and peptide synthesis. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group and the unsaturated hexenoic acid moiety makes it a versatile intermediate in organic and medicinal chemistry.
Recent studies have focused on the synthesis and applications of this compound. A 2023 publication in the Journal of Medicinal Chemistry detailed an optimized synthetic route for 2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-5-methylhex-4-enoic acid, highlighting its efficiency and scalability. The researchers employed solid-phase peptide synthesis (SPPS) techniques, leveraging the Fmoc group for temporary protection of the amino functionality. This approach not only improved the yield but also reduced the formation of by-products, making it suitable for large-scale production.
In addition to its synthetic utility, this compound has been investigated for its biological activity. Preliminary in vitro studies have demonstrated its potential as a modulator of specific enzymatic pathways. For instance, a study published in Bioorganic & Medicinal Chemistry Letters reported that derivatives of 2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-5-methylhex-4-enoic acid exhibited inhibitory effects on certain proteases involved in inflammatory responses. These findings suggest its possible application in the development of anti-inflammatory therapeutics.
Further research has explored the compound's role in peptide-based drug design. Its structural flexibility allows for the incorporation of various pharmacophores, enabling the creation of novel peptide analogs with enhanced bioavailability and target specificity. A recent study in ACS Chemical Biology utilized this compound as a building block for the synthesis of peptidomimetics, which showed improved stability against enzymatic degradation compared to traditional peptides.
Despite these advancements, challenges remain in the widespread adoption of 2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-5-methylhex-4-enoic acid. Issues such as solubility in aqueous media and the need for further optimization of synthetic protocols are areas of ongoing investigation. Future research directions may include the development of novel derivatives with improved pharmacokinetic properties and the exploration of their mechanisms of action at the molecular level.
In conclusion, 2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-5-methylhex-4-enoic acid represents a valuable tool in chemical biology and pharmaceutical research. Its applications span from synthetic chemistry to drug discovery, offering numerous opportunities for innovation. Continued studies will undoubtedly uncover new facets of its utility, further solidifying its importance in the field.
2308468-15-5 (2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-5-methylhex-4-enoic acid) Related Products
- 1184371-97-8(4-amino-N,N-dimethylcyclohexane-1-carboxamide)
- 1391469-99-0(rel-(2R)-2-amino-2-3-(trifluoromethoxy)phenylethan-1-ol hydrochloride)
- 120788-31-0(1-amino-4-hexyne)
- 251307-31-0(4-(3,4-dichlorophenyl)-5-methanesulfonyl-N,N-dimethylpyrimidin-2-amine)
- 1805420-03-4(Ethyl 5-bromo-2-(difluoromethyl)-3-iodopyridine-4-acetate)
- 1334148-93-4(2-(2,2-difluoroethenyl)oxy-1-(4-fluorophenyl)ethan-1-one)
- 339277-06-4(1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole)
- 1171206-49-7(N-phenyl-1,4-diazepane-1-carboxamide hydrochloride)
- 866848-25-1(3-(4-tert-butylbenzenesulfonyl)-N-(3,4-dimethylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine)
- 2172436-12-1(3-cyclopropyl-4-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}butanoic acid)




